2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the piperazine and quinazoline derivatives. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interaction with alpha1-adrenergic receptors, which play a role in various physiological processes.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced muscle contraction . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways, which are crucial for the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar compounds include other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features that may contribute to its distinct pharmacokinetic and pharmacodynamic profiles. For instance, the presence of multiple methoxy groups can influence its binding affinity and selectivity for alpha1-adrenergic receptors, potentially leading to different therapeutic outcomes .
Properties
Molecular Formula |
C28H32N4O5 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H32N4O5/c1-34-24-8-6-5-7-22(24)31-9-11-32(12-10-31)28-29-17-20-21(30-28)13-18(14-23(20)33)19-15-25(35-2)27(37-4)26(16-19)36-3/h5-8,15-18H,9-14H2,1-4H3 |
InChI Key |
MRRSKLMBOANABM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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